5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGMOSDEYMCQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352013 | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32058-82-5 | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of the 1,3,4 Oxadiazole Core in Heterocyclic Chemistry
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in the field of medicinal chemistry, primarily due to its broad and potent pharmacological activities. researchgate.netnih.gov Molecules incorporating the 1,3,4-oxadiazole core have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties. researchgate.netjchemrev.com
Evolution of Research Trajectories for 5 4 Aminophenyl 1,3,4 Oxadiazole 2 Thiol and Its Functionalized Derivatives
Initial research into 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol primarily utilized it as a versatile building block in organic synthesis. myskinrecipes.com Its structure contains multiple reactive sites—the primary amine on the phenyl ring and the thiol group on the oxadiazole core—making it an ideal starting material for constructing more complex molecules and functionalized derivatives. myskinrecipes.com Scientists have leveraged these reactive handles to synthesize a variety of compounds for evaluation in pharmaceutical and material science applications. myskinrecipes.com
The research trajectory has evolved from its role as a synthetic intermediate to exploring the intrinsic properties of the compound itself and its derivatives. A significant recent development has been its application as a specialized analytical reagent. A 2022 study demonstrated its effectiveness in the amperometric titration method for the selective determination of hazardous heavy metal ions, specifically copper(II) and lead(II), in environmental samples. abechem.com This novel application marks a shift towards utilizing the compound's specific chemical reactivity for analytical purposes.
Furthermore, research into derivatives has shown promising results in various therapeutic areas. Functionalization of the core structure has led to compounds with significant biological activities. For instance, derivatives incorporating the 4-aminophenyl moiety have been identified as having good anti-tubercular and hypoglycemic properties, guiding further research in these directions. jchemrev.comjchemrev.com This progression highlights a clear evolution from a foundational chemical scaffold to a molecule with diverse and specific applications.
Table 1: Investigated Biological Activities of Functionalized 1,3,4-Oxadiazole (B1194373) Derivatives Containing the Aminophenyl Moiety
| Derivative Class | Investigated Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 2,5-disubstituted-1,3,4-oxadiazoles with a 4-aminophenyl group | Anti-tubercular | Compounds with a 4-aminophenyl substituent showed promising activity against the H37Rv strain of Mycobacterium tuberculosis. | jchemrev.comjchemrev.com |
| 2-arylamino-5-[p-(...amino)phenyl]1,3,4-oxadiazoles | Hypoglycemic | Derivatives synthesized from aminophenyl precursors were evaluated for their potential to lower blood glucose levels. | jchemrev.com |
| 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives | Antimicrobial | Mannich bases derived from the aminophenyl isomer showed moderate antibacterial and antifungal activities. | researchgate.net |
Current Methodological Paradigms in Investigating 5 4 Aminophenyl 1,3,4 Oxadiazole 2 Thiol
Established Synthetic Pathways for this compound
The creation of the this compound scaffold is typically achieved through multi-step reactions starting from readily available precursors. Efforts have also been made to develop more environmentally friendly synthetic routes.
Multi-step Synthetic Protocols from Precursor Compounds (e.g., 4-aminobenzoic acid)
A common and well-established method for synthesizing this compound begins with 4-aminobenzoic acid. This multi-step process involves the following key transformations:
Esterification: The synthesis is initiated by converting 4-aminobenzoic acid into its corresponding ester, typically ethyl-4-aminobenzoate. This is often achieved by refluxing the acid in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. sbmu.ac.irresearchgate.net
Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303), usually in an ethanol solvent, to produce 4-aminobenzohydrazide. sbmu.ac.irresearchgate.net
Cyclization: The crucial 1,3,4-oxadiazole ring is formed by reacting 4-aminobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solution. sbmu.ac.irresearchgate.netjchemrev.com Subsequent acidification of the reaction mixture yields the final product, this compound. jchemrev.com
This sequence provides a reliable pathway to the target molecule, with each step being a standard transformation in organic synthesis.
Green Chemistry Approaches for Sustainable Synthesis
In line with the principles of sustainable chemistry, researchers have explored greener alternatives to conventional synthetic methods. These approaches aim to minimize waste, use less hazardous reagents, and improve energy efficiency. researchgate.netnih.gov
For the synthesis of 1,3,4-oxadiazole derivatives, green chemistry techniques include:
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields. For instance, the cyclization-oxidation of acyl hydrazones with substituted aldehydes can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov
Solvent-free reactions: Conducting reactions without a solvent, or in a solvent-free medium, reduces volatile organic compound emissions and simplifies purification. nih.gov
Use of green solvents: When a solvent is necessary, water or ionic liquids are preferred due to their low toxicity and environmental impact. nih.govgoogle.com Ionic liquids are particularly effective in microwave-assisted synthesis due to their efficient absorption of microwave irradiation. nih.gov
Catalyst-based and catalyst-free methods: The development of efficient and reusable catalysts, as well as catalyst-free reaction pathways, contributes to the sustainability of the synthesis. researchgate.netnih.gov
While the direct application of all these techniques specifically to this compound is an ongoing area of research, the principles have been successfully applied to the synthesis of analogous 1,3,4-oxadiazole structures, indicating a promising direction for future work. researchgate.netnih.gov
Strategies for Functionalization and Derivatization of the this compound Scaffold
The this compound molecule possesses several reactive sites, including the primary amino group, the thiol group, and the nitrogen atoms of the oxadiazole ring. These sites allow for a variety of chemical modifications to create a diverse library of derivative compounds.
Condensation Reactions for Schiff Base Formation
The primary amino group on the phenyl ring is a key site for functionalization. It readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction typically involves refluxing the oxadiazole with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.
This straightforward reaction allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.
S-Alkylation and S-Aralkylation Reactions
The thiol group of the oxadiazole ring is another important handle for derivatization. It can be readily alkylated or aralkylated by reaction with various electrophiles, such as alkyl or aralkyl halides. These reactions are typically carried out in the presence of a base, like sodium hydride, in an aprotic solvent such as dimethylformamide (DMF). researchgate.net
This S-substitution is a versatile method for introducing a variety of functional groups onto the oxadiazole scaffold.
Mannich Reactions for N-Substitution
The N-H group of the oxadiazole ring can participate in Mannich reactions. This three-component condensation involves an active hydrogen-containing compound (in this case, the oxadiazole), formaldehyde, and a primary or secondary amine. The reaction results in the formation of a Mannich base, with a new aminomethyl group attached to the nitrogen atom of the oxadiazole ring. nih.gov
This reaction is valuable for introducing aminoalkyl side chains, which can significantly alter the physicochemical properties of the parent molecule.
Cyclization Reactions for Novel Heterocyclic Ring Annulations (e.g., Triazole Derivatives)
The 1,3,4-oxadiazole ring system is a precursor for the synthesis of other important heterocyclic structures through ring transformation reactions. A significant cyclization reaction involving 5-aryl-1,3,4-oxadiazole-2-thiols is their conversion into 1,2,4-triazole (B32235) derivatives. This transformation is commonly achieved by reacting the oxadiazole-2-thiol with hydrazine hydrate (N₂H₄·H₂O). nih.govnih.gov
The reaction mechanism involves the nucleophilic attack of hydrazine on the oxadiazole ring, which leads to ring cleavage. Subsequent intramolecular cyclization and dehydration result in the formation of the thermodynamically more stable 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol ring system. sigmaaldrich.cnnih.gov For the parent compound, this compound, this reaction yields 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol. The primary amino group on the phenyl ring typically remains unaffected during this process, serving as a functional handle for further molecular modifications. This synthetic route provides an efficient pathway to novel triazole compounds, which are themselves a class of heterocycles with extensive applications in medicinal chemistry. nih.gov
Integration into Hybrid Molecular Architectures (e.g., with Coumarin (B35378), Thiazole (B1198619), Benzothiazole (B30560), Pyrazole (B372694) Moieties)
The chemical structure of this compound, featuring a reactive thiol group and an aromatic amino group, makes it an excellent building block for creating complex hybrid molecules. This strategy involves covalently linking the oxadiazole scaffold to other pharmacologically important heterocyclic moieties to develop new chemical entities with potentially enhanced or novel biological activities.
Coumarin Hybrids: Coumarin-1,3,4-oxadiazole hybrids have been synthesized to explore their combined chemical properties. nih.govchemrxiv.org The synthesis can be approached by modifying either the amino or the thiol group of the oxadiazole core to link with a coumarin nucleus, often through an ether, thioether, or amide linkage.
Thiazole and Benzothiazole Hybrids: The integration of thiazole or benzothiazole moieties is a common strategy in medicinal chemistry. researchgate.net For instance, the amino group of this compound can be used as a starting point to construct a benzothiazole ring, or the thiol group can be alkylated with a haloalkyl-thiazole derivative to form a thioether bridge connecting the two heterocyclic systems. mdpi.comnih.govasianpubs.org
Pyrazole Hybrids: Pyrazole-containing hybrids are synthesized by leveraging the reactivity of the oxadiazole's functional groups. nih.gov Synthetic routes may involve the reaction of the amino group with a 1,3-dicarbonyl compound to form a pyrazole ring or linking a pre-synthesized pyrazole unit to the oxadiazole core via the thiol group. nih.gov
These hybrid architectures combine the structural features of each heterocyclic component, leading to molecules with unique three-dimensional shapes and electronic properties.
Characterization Methodologies for Synthesized Compounds in Research Studies
The structural elucidation and purity confirmation of novel compounds derived from this compound are established through a combination of advanced analytical techniques. These methodologies are crucial for verifying the outcomes of synthetic transformations.
Advanced Spectroscopic Techniques (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, UV-Vis Spectroscopy)
Spectroscopy is the cornerstone for the characterization of newly synthesized organic molecules. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. The spectra of 1,3,4-oxadiazole-2-thiol (B52307) derivatives typically show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C=S stretching (around 1250-1270 cm⁻¹), confirming the thione tautomeric form. nih.govnih.gov The C-O-C stretching of the heterocyclic ring is also observed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for mapping the carbon-hydrogen framework of a molecule.
In ¹H-NMR spectra, aromatic protons typically appear as multiplets in the δ 7.0–8.5 ppm region. The N-H proton of the thione group is often observed as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. Protons of methylene (B1212753) (CH₂) or methyl (CH₃) groups introduced during derivatization appear in the aliphatic region (δ 1.0–4.5 ppm). nih.govuobaghdad.edu.iqresearchgate.net
¹³C-NMR spectra provide information about the carbon skeleton. The two carbons of the 1,3,4-oxadiazole ring are particularly characteristic, resonating at approximately δ 160–180 ppm. nih.govresearchgate.net Aromatic carbons and any aliphatic carbons from substituents also show distinct signals. researchgate.netacs.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds. researchgate.net Electron Ionization (EI) or Electrospray Ionization (ESI) methods are commonly employed to generate a molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular formula. researchgate.netuzh.ch The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net
UV-Visible Spectroscopy: UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule and confirm the formation of conjugated systems. researchgate.net
Below is a summary of typical spectroscopic data for 1,3,4-oxadiazole derivatives.
| Technique | Observed Feature | Typical Range / Value | Reference |
|---|---|---|---|
| FT-IR | N-H Stretch (thiol tautomer) | 3100-3360 cm⁻¹ | nih.gov |
| FT-IR | C=N Stretch (oxadiazole ring) | 1600-1650 cm⁻¹ | nih.gov |
| FT-IR | C=S Stretch (thione tautomer) | 1250-1270 cm⁻¹ | nih.gov |
| ¹H-NMR | Aromatic Protons | δ 6.8 - 8.8 ppm (multiplet) | nih.govacs.org |
| ¹H-NMR | -S-CH₂- Protons | δ 4.1 - 4.7 ppm (singlet/multiplet) | nih.govacs.org |
| ¹³C-NMR | Oxadiazole Ring Carbons (C2/C5) | δ 161 - 165 ppm | nih.govresearchgate.net |
| Mass Spec. | Molecular Ion Peak | Corresponds to calculated MW | researchgate.netuzh.ch |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique for confirming the empirical formula of a newly synthesized compound. acs.org It provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence of the compound's purity and correct elemental composition. acs.orgresearchgate.net This analysis is routinely reported in research studies to validate the identity of novel chemical structures. sigmaaldrich.cn
X-ray Crystallography for Definitive Structural Elucidation
Single-crystal X-ray crystallography stands as the most definitive method for the structural elucidation of crystalline compounds. nih.gov This technique provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It yields precise data on bond lengths, bond angles, and dihedral angles, which unequivocally confirms the atomic connectivity and molecular conformation. uzh.ch Furthermore, X-ray diffraction analysis reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. uzh.chmdpi.com For derivatives of 1,3,4-oxadiazoles, this method can confirm the tautomeric form (thiol vs. thione) and the relative orientation of the substituted rings. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies and Findings
The therapeutic potential of derivatives based on the this compound scaffold has been a subject of extensive investigation, particularly in the realms of oncology and microbiology. Researchers employ a variety of standardized in vitro and in vivo models to assess the biological activities of these compounds, leading to significant findings regarding their efficacy and mechanisms of action.
The anti-proliferative effects of 1,3,4-oxadiazole derivatives have been evaluated across numerous studies, revealing their potential as a promising class of anticancer agents. nih.govresearchgate.net These investigations often involve screening against a panel of human cancer cell lines and elucidating the relationship between chemical structure and cytotoxic activity.
Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of activity against various human cancer cell lines. For instance, certain asymmetric disulfides linked to a 1,3,4-oxadiazole ring showed potent inhibitory effects against cervical (HeLa), liver (SMMC-7721), and lung (A549) cancer cells, with activities higher than the reference drug 5-fluorouracil. nih.gov Similarly, other synthesized 1,3,4-oxadiazole derivatives showed considerable cytotoxic effects against HeLa and A549 cell lines. nih.gov
Studies have also reported the efficacy of these compounds against breast cancer cell lines like MCF-7. nih.govajol.info For example, a series of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were tested for anti-proliferative activity on the MCF-7 cell line, with some compounds showing action close to the reference drug Adriamycin. nih.gov Another study found that certain 1,3,4-oxadiazole derivatives exhibited activity against colon cancer cell lines such as HCT-15 and HT-29. nih.govnih.gov The activity of these compounds is not limited to common cancers; research has also explored their effects on central nervous system (CNS) cancer and leukemia cell lines. nih.gov
Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound Type | Cell Line | Cancer Type | Observed Effect | Reference |
| Asymmetric disulfides with 1,3,4-oxadiazole | HeLa | Cervical Cancer | Strong inhibition of cell growth. nih.gov | nih.gov |
| Asymmetric disulfides with 1,3,4-oxadiazole | A549 | Lung Cancer | Comparable activity to other cancer lines. nih.gov | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 | Breast Cancer | Anti-proliferative activity close to Adriamycin. nih.gov | nih.gov |
| N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues | HCT-15 | Colon Cancer | Significant growth inhibition. nih.gov | nih.gov |
| Indole and 1,3,4-oxadiazole hybrids | Colo-205 | Colon Cancer | Screened for activity. ajol.info | ajol.info |
| Ciprofloxacin and 1,3,4-thiadiazole (B1197879) hybrid | HeLa | Cervical Cancer | Cytotoxic activity observed. nih.gov | nih.gov |
| 1,3,4-Oxadiazole derivatives | A549 | Lung Cancer | Dose-dependent growth inhibition. ajol.info | ajol.info |
| Pyrimidine-fused heterocyclic compounds | HT29 | Colon Cancer | Evaluated for anticancer potential. researchgate.net | researchgate.net |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method widely used to measure cellular viability and proliferation, and it has been instrumental in quantifying the cytotoxic effects of 1,3,4-oxadiazole derivatives. nih.govmdpi.com This assay determines the metabolic activity of cells, which is an indicator of their viability. In numerous studies, the MTT assay has been employed to determine the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of newly synthesized compounds. nih.govmdpi.com
For example, the cytotoxicity of a series of 1,3,4-thiadiazole derivatives against MCF-7 and HepG2 cancer cell lines was evaluated using the MTT assay, with results expressed as IC50 values. mdpi.com The test demonstrated that certain compounds had a high inhibitory effect on breast cancer cells (MCF-7), sometimes stronger than the reference drug doxorubicin. nih.gov This method allows for the screening of large numbers of derivatives to identify the most potent candidates for further development. nih.govresearchgate.net
Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer potency of this compound derivatives. SAR studies analyze how the chemical structure of a compound, including its various substituents, influences its biological activity. mdpi.com
For N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, screening results indicated that N-aryl substitutions, such as a 2,4-dimethyl group, were more promising than a single methyl substitution. nih.gov Furthermore, substitutions at the 5-position of the oxadiazole ring with groups like 4-dimethoxyphenyl or 3,4-dimethoxyphenyl resulted in higher activity. nih.gov
In another study involving 5-(4-chlorophenyl)-1,3,4-thiadiazoles, it was found that extending the core moiety with a piperazine (B1678402) or piperidine (B6355638) ring featuring a more lipophilic group enhanced antitumor activity against MCF-7 and HepG2 cells. mdpi.com The nature of the substituent on the piperazine ring also significantly affected the antitumor potency. mdpi.com These SAR analyses provide a rational basis for the design of new, more effective anticancer agents based on the 1,3,4-oxadiazole scaffold. mdpi.com
In addition to their anticancer properties, derivatives of 1,3,4-oxadiazole have been extensively studied for their antimicrobial activities. The unique structural features of the oxadiazole ring, such as the -N=C-O toxophoric group, allow these compounds to interact with microbial cells. medipol.edu.tr
Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key parameter used to quantify this activity. medipol.edu.tr
Studies have shown that these compounds are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov Some derivatives exhibited potent activity against methicillin-resistant S. aureus (MRSA) strains, with MIC values ranging from 4 to 32 μg/ml. nih.gov The incorporation of a pentafluorosulfanyl substituent into the oxadiazole structure was found to enhance activity against multidrug-resistant S. aureus strains by 16- to 32-fold compared to the parent compound. unime.it
The antibacterial spectrum also extends to Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. medipol.edu.trnih.gov Certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives showed stronger activity against E. coli and P. aeruginosa than the reference drug ampicillin. nih.gov The presence of electron-withdrawing groups, such as halogens, on the phenyl ring attached to the oxadiazole nucleus often contributes to increased biological activity. semanticscholar.org
Antibacterial Activity (MIC) of Selected 1,3,4-Oxadiazole Derivatives
| Compound Type | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-substituted benzothiazol-2-yl)acetamide | Staphylococcus aureus | Positive | 50-100 | medipol.edu.tr |
| 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-substituted benzothiazol-2-yl)acetamide | Escherichia coli | Negative | 50-100 | medipol.edu.tr |
| 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-substituted benzothiazol-2-yl)acetamide | Klebsiella pneumoniae | Negative | 50-100 | medipol.edu.tr |
| 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-substituted benzothiazol-2-yl)acetamide | Pseudomonas aeruginosa | Negative | 50-100 | medipol.edu.tr |
| 2-acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | Positive | 0.78 | nih.gov |
| 1,3,4-oxadiazole derivatives (OZE-I, OZE-II, OZE-III) | Staphylococcus aureus (including MRSA) | Positive | 4-32 | nih.gov |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Negative | Stronger than ampicillin | nih.gov |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | Negative | >100 times stronger than ampicillin | nih.gov |
Anti-inflammatory Activity Assessments
Chronic inflammation is a hallmark of many diseases, and the search for effective anti-inflammatory agents with fewer side effects is ongoing. Derivatives of 1,3,4-oxadiazole have been explored for their anti-inflammatory potential.
The carrageenan-induced rat paw edema model is a standard in vivo test to screen for acute anti-inflammatory activity. Several studies have utilized this model to evaluate 1,3,4-oxadiazole derivatives.
In one such study, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were pretreated in rats and showed an inhibition of paw edema starting from 2 hours after carrageenan injection. Another investigation on N-phenyl anthranilic acid-based 1,3,4-oxadiazole analogues demonstrated that the target compounds significantly inhibited carrageenan-induced paw edema in rats. A series of 1,3,4-oxadiazole analogues of Felbinac were also tested, with one compound, 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, emerging as the most potent, exhibiting 72.87% inhibition of edema.
The following table summarizes the percentage inhibition of edema for selected 1,3,4-oxadiazole derivatives in the carrageenan-induced rat paw edema test.
| Compound/Derivative | Animal Model | Edema Inhibition (%) | Reference |
| 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Rat | 72.87 | |
| Felbinac (Standard) | Rat | 62.44 |
A significant drawback of many non-steroidal anti-inflammatory drugs (NSAIDs) is their potential to cause gastric ulceration. Therefore, assessing the ulcerogenic potential of new anti-inflammatory candidates is crucial.
Studies on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have shown that these compounds caused negligible stomach lesions in the studied dose ranges, in contrast to the significant stomach injuries caused by indomethacin. This suggests a better gastric safety profile. The introduction of the 1,3,4-oxadiazole-2-thione ring, which is a bioisostere for a carboxylic group, is thought to contribute to the reduced gastrointestinal side effects.
In a study of Felbinac analogues, the 1,3,4-oxadiazole derivatives showed a lower severity index on the gastric mucosa compared to the positive control, felbinac. This further supports the potential of the 1,3,4-oxadiazole scaffold in developing safer anti-inflammatory agents.
Antimalarial Activity Investigations
Malaria, caused by Plasmodium parasites, continues to be a major global health issue, with drug resistance posing a significant challenge. The 1,3,4-oxadiazole scaffold has been explored for its potential antimalarial activity.
In a study screening for compounds with slow-action in vitro activity against Plasmodium falciparum, a series of N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines were identified as a new antiplasmodial chemotype. One of the hit compounds demonstrated a 96-hour IC50 value of 0.55 µM against the 3D7 strain of P. falciparum.
In vitro Dihydrofolate Reductase (DHFR) Enzyme Inhibition Studies
Enzyme Inhibition Studies
Derivatives of the 5-aryl-1,3,4-oxadiazole scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases. nih.govnih.govresearchgate.net A study focusing on 5-aryl-1,3,4-oxadiazol-2-amines decorated with a long alkyl chain demonstrated moderate dual inhibition of both enzymes. nih.govnih.govresearchgate.net The inhibitory concentrations (IC₅₀) for these compounds against AChE ranged from 12.8 to 99.2 µM, with many showing greater potency against AChE than the established drug rivastigmine. nih.govnih.gov Inhibition of BChE was also observed, with IC₅₀ values starting from 53.1 µM. nih.govnih.govresearchgate.net These findings suggest that the 1,3,4-oxadiazole core is a promising scaffold for developing cholinesterase inhibitors. nih.govnih.govresearchgate.net
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-oxadiazol-2-amine derivatives | 12.8 - 99.2 | > 53.1 | nih.govnih.govresearchgate.net |
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia in type II diabetes. rjptonline.orgnih.gov The 1,3,4-oxadiazole scaffold has emerged as a structure of interest for developing inhibitors of these enzymes. researchgate.netnih.gov One study investigated a 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole compound and found it to have significant enzyme inhibitory properties, particularly against glucosidase. nih.gov Another study on 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) (OXPA) demonstrated its antidiabetic potential through multiple models, including the inhibition of alpha-amylase, although its activity was slightly lower than the standard, acarbose. researchgate.net These studies highlight that derivatives of 1,3,4-oxadiazole can modulate glucose metabolism by targeting digestive enzymes. researchgate.netnih.gov
| Compound Class/Derivative | Target Enzyme | Activity Noted | Reference |
|---|---|---|---|
| 5-(4-Hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | Glucosidase | Significant Inhibition | nih.gov |
| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | Alpha-amylase | Inhibitory Activity | researchgate.net |
Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their inhibitors have therapeutic potential. semanticscholar.org Research has shown that 1,3,4-oxadiazole derivatives can act as potent inhibitors of this enzyme class. dntb.gov.ua A study on thiazole-(5-aryl)oxadiazole hybrids, which included a derivative of the core compound 3-{[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, demonstrated substantial ALP inhibition. nih.gov All tested molecules in this series exhibited significantly lower IC₅₀ values compared to the standard inhibitor, monopotassium phosphate (B84403) (KH₂PO₄), which has an IC₅₀ of 5.242 ± 0.473 μM. nih.gov For example, the aforementioned aminophenyl derivative showed potent activity, indicating that the this compound scaffold is a promising starting point for developing highly effective ALP inhibitors.
| Compound Class | ALP IC₅₀ (µM) | Reference |
|---|---|---|
| Thiazole-(5-aryl)oxadiazole hybrids | Significantly lower than standard (5.242 µM) | nih.gov |
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. mdpi.com Derivatives of 1,3,4-oxadiazole have been identified as a potent class of tyrosinase inhibitors. nih.govnih.gov In one study, a series of novel 1,3,4-oxadiazole compounds were synthesized and evaluated, with all demonstrating excellent tyrosinase inhibitory activity. nih.gov Notably, the compound 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide exhibited an exceptionally low IC₅₀ value of 0.003 ± 0.00 µM, which is significantly more potent than the standard inhibitor, kojic acid (IC₅₀ = 16.83 ± 1.16 µM). nih.gov Another study on benzofuran-oxadiazole hybrids also identified compounds with significant tyrosinase inhibition, with the most active derivative having an IC₅₀ of 11 ± 0.25 µM, surpassing the activity of ascorbic acid. nih.gov These results underscore the potential of the 1,3,4-oxadiazole-2-thiol scaffold in designing powerful tyrosinase inhibitors. jst.go.jp
| Compound | Tyrosinase IC₅₀ (µM) | Reference |
|---|---|---|
| 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.003 ± 0.00 | nih.gov |
| Benzofuran-oxadiazole derivative (5a) | 11 ± 0.25 | nih.gov |
| Kojic Acid (Standard) | 16.83 ± 1.16 | nih.gov |
| Ascorbic Acid (Standard) | 11.5 ± 0.1 | nih.gov |
Glycogen (B147801) synthase kinase-3β (GSK-3β) is a therapeutic target for several diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net The 1,3,4-oxadiazole scaffold has proven to be particularly effective for creating potent and selective GSK-3β inhibitors. nih.govtau.ac.il Research into structure-activity relationships has led to the development of a novel series of oxadiazole derivatives with significant inhibitory activity. nih.gov One study identified an acetamide (B32628) derivative with an IC₅₀ of 17 nM for GSK-3β. nih.govtau.ac.il This work highlights the utility of the oxadiazole core in developing highly potent inhibitors for GSK-3β, which could be valuable for future therapeutic applications. nih.govnih.govtau.ac.il
Antioxidant Activity Investigations
Derivatives of the this compound scaffold have been a subject of significant interest in the search for novel antioxidant agents. The 1,3,4-oxadiazole ring is a key structural motif in a variety of biologically active compounds, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant properties. researchgate.net Research has shown that the antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidative stress. nih.gov
Commonly employed methods to determine the antioxidant capacity of these derivatives include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netrsc.org These are popular due to their simplicity, speed, and the use of stable radicals. researchgate.net For instance, studies on 1,3,4-oxadiazole derivatives containing phenolic acid moieties revealed that the most potent compounds exhibited better DPPH scavenging activity than their precursor molecules. rsc.org This enhanced activity is attributed to the participation of both the aromatic rings and the 1,3,4-oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. rsc.org
In one study, a series of 2,5-disubstituted-1,3,4-oxadiazoles derived from flurbiprofen (B1673479) were synthesized and evaluated for their antioxidant potential. nih.gov The comprehensive assessment included DPPH, hydroxyl (OH), and nitric oxide (NO) radical scavenging assays, as well as an iron chelation assay. nih.gov One particular derivative, designated Ox-6f, demonstrated significant DPPH radical scavenging potential with 80.23% inhibition at a concentration of 100 µg/mL, which was comparable to the standard antioxidant, ascorbic acid (87.72% inhibition). nih.gov Further investigations into other derivatives have shown that compounds featuring a hindered phenol (B47542) fragment also exhibit antioxidant capacity superior or comparable to the well-known antioxidant Butylated hydroxytoluene (BHT). mdpi.com Specifically, 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole was identified as having the best antioxidant properties among the studied compounds in its series. mdpi.com
The table below summarizes the antioxidant activity of selected 1,3,4-oxadiazole derivatives from various studies, highlighting their efficacy in the DPPH radical scavenging assay.
| Compound | Assay | Activity (% Inhibition @ Conc.) | IC₅₀ Value (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
|---|---|---|---|---|---|
| Ox-6f (Flurbiprofen derivative) | DPPH | 80.23% @ 100 µg/mL | 25.35 | Ascorbic Acid | 6.13 |
| Compound 10 (Quinazoline-4-one derivative) | DPPH | Reported as more effective than BHT | N/A | BHT | N/A |
| Compound 13 (Oxazine-4-one derivative) | DPPH | Reported as more effective than BHT | N/A | BHT | N/A |
| Phenolic 1,3,4-oxadiazole 7d | DPPH | High | N/A | N/A | N/A |
| Phenolic 1,3,4-oxadiazole 7h | ABTS | Pronounced | N/A | N/A | N/A |
Elucidation of Pharmacological Mechanisms of Action of Derivatives
Identification and Validation of Molecular Targets
The diverse pharmacological activities of 1,3,4-oxadiazole derivatives stem from their interaction with a wide array of molecular targets. researchgate.net Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. Research has focused on enzymes, receptors, and other proteins involved in the pathophysiology of various diseases.
A significant area of investigation has been enzyme inhibition. For example, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Both COX-1 and COX-2 have been explored as potential targets for these compounds. nih.gov In the realm of anticancer research, derivatives of the 1,3,4-oxadiazole scaffold have been shown to target a variety of enzymes and proteins critical for cancer cell proliferation. nih.gov These targets include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and thymidine (B127349) phosphorylase. nih.gov For instance, a compound identified as 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide showed a prominent inhibitory effect against breast cancer cell lines by targeting HDAC-8. nih.gov
Other identified molecular targets include:
Urease: Several 1,3,4-oxadiazole derivatives have exhibited potent inhibitory activity against the urease enzyme, a target for treating infections caused by Helicobacter pylori. researchgate.net
Focal Adhesion Kinase (FAK): This kinase is a target for anticancer therapy, and novel 1,3,4-oxadiazole derivatives possessing a benzotriazole (B28993) moiety have been evaluated as FAK inhibitors. uobaghdad.edu.iq
Metabotropic Glutamate (B1630785) Receptors: While not a direct derivative of the title compound, the related 1,2,4-oxadiazole (B8745197) ring, found in the natural product Quisqualic acid, shows affinity for metabotropic glutamate receptors, which are targets for treating neurodegenerative disorders. nih.gov This highlights the potential of the broader oxadiazole class to interact with neurological targets.
The validation of these molecular targets often involves a combination of in vitro enzymatic assays and cell-based studies to confirm the biological effect of the compound-target interaction.
Analysis of Receptor-Ligand Interactions and Binding Modes
To understand the mechanism of action at a molecular level, researchers employ computational and experimental techniques to analyze the interactions between 1,3,4-oxadiazole derivatives and their biological targets. Molecular docking is a powerful computational tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govnih.gov
For example, in the study of 1,3,4-oxadiazole derivatives as anti-inflammatory agents, molecular docking was performed against the crystal structures of COX-1 (PDB ID: 6Y3C) and COX-2 (PDB ID: 5KIR). nih.gov The results indicated that most of the synthesized compounds bound effectively within the active site of COX-2, with one derivative (Ox-6f) showing an excellent binding affinity of -7.70 kcal/mol. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's binding pocket.
To further validate these computational predictions, molecular dynamics (MD) simulations are often performed. MD simulations can assess the stability of the ligand-protein complex over time. nih.gov For the potent COX-2 inhibitor Ox-6f, MD simulations showed minimal fluctuation in its complex with the enzyme, indicating the formation of a stable interaction. nih.gov Similarly, docking studies on 1,2,4-oxadiazole derivatives targeting the estrogen receptor (ER) revealed strong hydrophobic interactions between the compound's aromatic rings and amino acid residues within the receptor, mimicking the binding mode of the established drug Tamoxifen. nih.gov
These detailed analyses of receptor-ligand interactions are fundamental to structure-activity relationship (SAR) studies. By understanding which structural features of the 1,3,4-oxadiazole derivatives are responsible for potent and selective binding, medicinal chemists can rationally design new compounds with improved pharmacological profiles.
Computational Chemistry and Molecular Modeling Studies of 5 4 Aminophenyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and its analogs. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and stability.
Studies on related oxadiazole derivatives have utilized DFT methods, often with the B3LYP functional and a 6-31G** basis set, to optimize the ground state geometries of newly designed compounds. researchgate.net Such calculations are essential for confirming the long-term stability of these molecules. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. For instance, in studies of similar heterocyclic systems, DFT has been employed to demonstrate stability and favorable electron-donating properties, which are important for mechanisms like antioxidant activity. researchgate.net Theoretical calculations also help in understanding reaction mechanisms, such as the single electron transfer mechanism potentially involved in the antioxidant capabilities of oxadiazole derivatives. researchgate.net
These computational analyses provide foundational data that informs further modeling studies, such as molecular docking and QSAR, by providing accurate molecular geometries and electronic properties.
Molecular Docking Simulations for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For derivatives of this compound, docking simulations have been instrumental in identifying potential biological targets and understanding the specific molecular interactions that govern their binding affinity.
Researchers have employed docking studies to investigate the inhibitory potential of 1,3,4-oxadiazole (B1194373) derivatives against a range of therapeutic targets, including enzymes like cyclooxygenase-2 (COX-2) and various protein kinases such as VEGFR2 and EGFR. mdpi.comresearchgate.net These simulations place the ligand into the active site of the protein and calculate a docking score, which estimates the binding energy. Lower binding energies typically suggest a more favorable and stable interaction. mdpi.com
The analysis of the docked poses reveals crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. For example, in a study targeting VEGFR2, the differential analysis of molecular docking scores helped to identify derivatives with strong interactions within the active pocket. mdpi.com Similarly, docking simulations of oxadiazole-fatty acid conjugates against the anti-apoptotic protein Bcl-2 were performed to rationalize their cytotoxic activity. researchgate.net These insights are critical for structure-based drug design, allowing for modifications to the lead compound to enhance its binding affinity and selectivity for the target protein.
| Target Protein | Therapeutic Area | Key Interacting Residues (Examples) | Significance of Interaction |
|---|---|---|---|
| VEGFR2 | Anticancer | His1024, Ile1044, Cys1045 | Inhibition of angiogenesis in tumors |
| EGFR | Anticancer | Data not specified in sources | Inhibition of cell proliferation in cancer |
| Bcl-2 | Anticancer | Data not specified in sources | Induction of apoptosis in cancer cells |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Data not specified in sources | Reduction of inflammation and pain |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are predictive models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for understanding which structural features are important for a molecule's function and for designing new, more potent analogs.
SAR analysis involves qualitatively assessing how modifications to different parts of a molecule, such as the core scaffold or peripheral substituents, affect its biological activity. For 1,3,4-oxadiazole derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl rings significantly influence their activity. mdpi.com For instance, the binding energies against targets like VEGFR2 and EGFR can vary substantially with different substitutions, providing a roadmap for chemical optimization. mdpi.com
QSAR models take this a step further by creating mathematical equations that quantitatively link molecular descriptors (physicochemical, electronic, and topological properties) to biological activity. scispace.comnih.gov For classes of compounds including thiazole (B1198619) and thiadiazole derivatives, which are structurally related to oxadiazoles, 2D and 3D-QSAR models have been developed. nih.govlaccei.org These models are built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. scispace.comlaccei.org A robust QSAR model, validated internally and externally, can accurately predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govimist.ma For a series of 1,2,4-oxadiazole (B8745197) inhibitors, a 3D-QSAR model was developed that showed high predictive potential, confirmed by statistical metrics like a high regression coefficient (R²) and cross-validation coefficient (q²). nih.gov
| Parameter | Description | Acceptable Value | Example Value |
|---|---|---|---|
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | 0.6319 |
| R² (Non-cross-validated R²) | Measures the correlation between predicted and experimental activity for the training set. | > 0.6 | 0.9235 |
| pred_r² (External R²) | Measures the predictive ability of the model for an external test set. | > 0.5 | 0.5479 |
Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mdpi.com This technique is crucial for assessing the conformational stability of the ligand within the protein's active site and for refining the binding mode predicted by docking.
Analysis of Molecular Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For 1,3,4-oxadiazole derivatives, MEP analysis helps to identify the electrophilic and nucleophilic sites on the molecule. researchgate.net Typically, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. This analysis is particularly useful for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor recognition. By identifying the electron-rich heteroatoms (oxygen and nitrogen) and potential hydrogen bond donor/acceptor sites, MEP surfaces provide a visual guide to how the molecule might interact with a biological target, complementing the insights gained from docking simulations. researchgate.net
Applications in Materials Science and Analytical Chemistry
Analytical Reagent Development
The compound 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol has emerged as a significant analytical reagent, particularly in the fields of materials science and analytical chemistry. Its unique structure, featuring nitrogen and sulfur donor atoms, makes it an effective chelating agent for various metal ions. This property is central to its application in the development of sensitive and selective analytical methods for environmental and industrial monitoring.
Application in Metal Ion Detection and Quantification (e.g., Copper(II), Lead(II))
The detection and quantification of heavy metal ions such as copper(II) (Cu(II)) and lead(II) (Pb(II)) are critical due to their hazardous nature in environmental samples. abechem.com this compound has been successfully utilized as an analytical reagent for the determination of these ions. abechem.com Research has demonstrated its effectiveness in forming stable complexes with Cu(II) and Pb(II), which allows for their selective detection. abechem.com
The utility of this compound lies in its ability to provide a low-cost, time-saving, and recyclable alternative to conventional analytical reagents, which are often expensive and hazardous. abechem.com Studies have established specific detection limits for both copper(II) and lead(II) ions using this reagent, highlighting its sensitivity. abechem.com The detection limit for lead(II) was found to be 2.08 ppm, while for copper(II) it was 3 ppm. abechem.com
| Metal Ion | Detection Limit (ppm) |
|---|---|
| Lead(II) | 2.08 abechem.com |
| Copper(II) | 3 abechem.com |
Methodologies for Amperometric Titration
Amperometric titration is a key methodology where this compound is employed for the effective determination of Cu(II) and Pb(II) ions. abechem.com This technique involves measuring the electric current generated by the electrochemical reaction between the titrant (the oxadiazole compound) and the analyte (the metal ions) at a specific applied voltage. The half-wave potential of the reagent was identified as 0.55 V, confirming its role as a reducing agent in these titrations. abechem.com
The method's success is marked by the formation of sharp angles in the titration curve at specific voltages for the complexes of the reagent with lead(II) and copper(II) ions. abechem.com This indicates a clear and precise endpoint for the titration. Notably, the complex with lead(II) shows a sharp angle at 0.5 V, and the complex with copper(II) at 0.75 V. abechem.com This difference in potential allows for the determination of both ions within the same solution using this single reagent, demonstrating its high selectivity. abechem.com
| Parameter | Value |
|---|---|
| Half-wave potential of reagent | 0.55 V abechem.com |
| Titration potential for Lead(II) complex | 0.5 V abechem.com |
| Titration potential for Copper(II) complex | 0.75 V abechem.com |
Design and Development of Chemo/Biosensors
The molecular framework of this compound makes it a promising candidate for the design and development of chemo/biosensors. The 1,3,4-oxadiazole (B1194373) scaffold is a significant heterocyclic fragment known for its applications in materials science. nih.gov Derivatives of 1,3,4-oxadiazole are recognized for their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential nitrogen and oxygen donor atoms for coordination. nih.gov
These intrinsic properties encourage the use of molecules like this compound as foundational building blocks for fluorescent frameworks in chemosensors. nih.gov The ease of synthesis and the ability to link π-conjugated groups further enhance their suitability. nih.gov The development of sensors based on this compound would leverage mechanisms such as photo-induced electron transfer or complex formation upon binding with a target analyte, leading to a detectable signal. nih.gov The presence of the thiol and amino groups on the phenyl ring provides additional sites for functionalization, allowing for the tuning of selectivity and sensitivity towards specific metal ions or biomolecules.
Future Research Directions and Therapeutic Potential of 5 4 Aminophenyl 1,3,4 Oxadiazole 2 Thiol
Exploration of Novel Derivatization and Hybridization Strategies
The structural framework of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is an ideal starting point for the development of new chemical entities through derivatization and molecular hybridization. The presence of the aromatic amino group and the thiol function on the oxadiazole ring allows for a wide range of chemical modifications aimed at enhancing biological activity and tuning physicochemical properties.
Future research will likely focus on two primary strategies:
Derivatization of Reactive Moieties: The thiol (-SH) and amino (-NH2) groups are nucleophilic centers that can be readily functionalized. Alkylation, acylation, or arylation of the thiol group can lead to a diverse library of S-substituted derivatives. researchgate.netsigmaaldrich.cn Similarly, the amino group can be converted into amides, sulfonamides, Schiff bases, or other functional groups, significantly altering the molecule's electronic and steric properties. nih.gov These modifications can lead to enhanced binding affinity with biological targets and improved pharmacokinetic profiles.
Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or additive effects. rsc.org Hybrid molecules that contain multiple biologically active functional groups may exhibit greater affinity and efficiency compared to their individual components. nih.gov For instance, hybridization with moieties like thiazolidinedione could yield novel antidiabetic agents, while combining it with a quinoline (B57606) scaffold has been explored for dual anticancer and antimicrobial agents. rsc.orgresearchgate.net
An example of such a strategy is the synthesis of novel 1,2,4-triazole (B32235) analogs through the nucleophilic substitution of the parent 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione with various aromatic amines. researchgate.net
Advancement to Advanced Preclinical and Clinical Investigations for Promising Leads
The 1,3,4-oxadiazole (B1194373) nucleus is a component of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov Derivatives of the core compound have shown significant promise in early-stage research, warranting further investigation through advanced preclinical and, eventually, clinical trials.
Future research in this area should focus on:
Comprehensive Preclinical Profiling: Promising derivatives should undergo rigorous preclinical evaluation. This includes in-depth in vitro studies on various cancer cell lines, as demonstrated by studies on other oxadiazole derivatives which showed cytotoxicity against HeLa, A549, and Hep-2 cell lines. researchgate.net Furthermore, in vivo studies in animal models, such as DLA-induced solid tumor models in mice, are crucial to assess efficacy and preliminary safety. researchgate.net
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is paramount. For anticancer candidates, this could involve investigating their role in apoptosis, cell cycle arrest, and inhibition of specific targets like vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.nettandfonline.com
Pharmacokinetics and Toxicology: Detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to evaluate the drug-like properties of the lead compounds. nih.gov These studies will determine their bioavailability, metabolic stability, and potential side effects, which are critical for advancing a compound to clinical trials.
While many 1,3,4-oxadiazole derivatives have been synthesized and evaluated at the preclinical level, the path to clinical application requires a systematic and thorough investigation of the most promising candidates. researchgate.net
Development of Multi-Targeted Ligands for Complex Pathophysiological Conditions
Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways and targets. The development of multi-target-directed ligands (MTDLs) is an emerging strategy to address such complexities, potentially offering higher efficacy and a reduced likelihood of drug resistance. The 1,3,4-oxadiazole scaffold is well-suited for the design of such agents. bohrium.com
Future research directions include:
Rational Design of Dual-Action Agents: Researchers can design hybrid molecules that act on two or more distinct targets. For example, a single molecule could be engineered to inhibit both a cancer-related enzyme like epidermal growth factor receptor (EGFR) and a microbial enzyme such as DNA gyrase, creating a dual anticancer and antimicrobial agent. researchgate.net
Tackling Neuroinflammation and Diabetes: Derivatives could be designed to inhibit enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β) while also possessing anti-neuroinflammatory properties, offering a multi-pronged approach to treating neurodegenerative diseases. bohrium.com Similarly, hybrid molecules combining the oxadiazole core with thiazolidinedione have been conceptualized to enhance the inhibition of α-amylase and α-glucosidase for diabetes treatment. nih.gov
The table below summarizes examples of multi-target strategies involving the 1,3,4-oxadiazole core.
| Therapeutic Area | Potential Targets | Desired Outcome |
| Oncology/Infectious Disease | EGFR / DNA Gyrase | Dual anticancer and antimicrobial activity. researchgate.net |
| Neurodegenerative Disease | GSK-3β / Inflammatory pathways | Combined neuroprotective and anti-inflammatory effects. bohrium.com |
| Diabetes | α-amylase / α-glucosidase | Enhanced inhibition for better glycemic control. nih.gov |
Integration of Sustainable Synthesis and Green Chemistry Principles in Future Research
The chemical synthesis of pharmacologically active compounds often involves hazardous reagents and solvents, leading to environmental concerns. The integration of green chemistry principles into the synthesis of this compound and its derivatives is a critical area for future research.
Key green chemistry approaches include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and minimize the formation of byproducts. It is considered an eco-friendly and efficient method for synthesizing oxadiazole derivatives.
Ultrasound-Mediated Synthesis: Ultrasound irradiation can enhance reaction rates and yields, representing another energy-efficient and environmentally benign synthetic approach. brieflands.com
Use of Greener Solvents and Catalysts: Future synthetic protocols should prioritize the use of non-toxic solvents and recyclable catalysts to minimize environmental impact.
These sustainable methods offer benefits in terms of scalability, cost-effectiveness, and ease of purification, making them attractive for the large-scale production of new drug candidates.
Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Material Science Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling the rapid and cost-effective design of new molecules with desired properties. These computational tools can be powerfully applied to the this compound scaffold.
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of oxadiazole derivatives with their biological activities, such as antimicrobial or antioxidant effects. researchgate.netnih.gov These models can predict the activity of novel, unsynthesized compounds, guiding chemists to prioritize the most promising candidates.
Molecular Docking and Simulation: In silico techniques like molecular docking can predict the binding interactions between designed ligands and their biological targets, such as enzymes or receptors. nih.govnih.gov This helps in understanding the mechanism of action and in optimizing the molecular structure for better binding affinity. For instance, docking studies have been used to design oxadiazole-based inhibitors for targets like VEGFR-2 in cancer. tandfonline.com
Virtual Screening and ADMET Prediction: AI/ML algorithms can screen large virtual libraries of potential derivatives to identify those with the highest probability of being active and possessing favorable drug-like properties, significantly accelerating the initial stages of drug discovery.
The integration of these computational approaches will facilitate a more rational, data-driven design of new therapeutic agents and materials based on the this compound core structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction purity be optimized?
- Methodological Answer : The compound is synthesized via cyclization and nucleophilic substitution reactions. A typical procedure involves dissolving the precursor in methanol under light-protected conditions (due to photosensitivity) . Reaction completion is monitored via Thin-Layer Chromatography (TLC). Post-reaction, ice-cold water and aqueous NaOH are added to precipitate the product, which is filtered, washed, and recrystallized from methanol for purity . Yield optimization may require controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent oxidation of the thiol group.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹).
- NMR : confirms aromatic proton environments (e.g., δ 7.2–7.8 ppm for phenyl groups) and amine protons (δ ~5 ppm) .
- Elemental Analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.06).
Q. How is the preliminary biological activity of this compound assessed in antimicrobial studies?
- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Prepare serial dilutions (1–128 µg/mL) and compare inhibition zones or MIC (Minimum Inhibitory Concentration) values against controls like ampicillin or griseofulvin . For example, derivatives with electron-withdrawing substituents show enhanced antifungal activity against R. oryzae .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups at the phenyl ring reduce antifungal activity, as seen in derivatives with MIC values increasing from 8 µg/mL (parent compound) to 64 µg/mL .
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups enhance activity by improving membrane penetration. For instance, 5-(4-nitrophenyl) derivatives show MIC = 4 µg/mL against S. aureus .
- Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., Gaussian, AutoDock) to correlate Hammett constants (σ) or logP values with bioactivity .
Q. What mechanistic pathways explain the anticancer potential of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Derivatives inhibit topoisomerase II or tubulin polymerization, validated via fluorescence-based assays (e.g., ethidium bromide displacement) .
- Reactive Oxygen Species (ROS) : Measure ROS generation in cancer cell lines (e.g., MCF-7) using DCFH-DA probes. EC₅₀ values correlate with antioxidant DPPH scavenging results (e.g., IC₅₀ = 12 µM) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cells .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Use a 2³ factorial design to evaluate variables:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. methanol), catalyst (piperidine vs. none).
- Response : Yield (%) and purity (HPLC area %). Statistical analysis (ANOVA) identifies solvent as the most significant factor (p < 0.05), with methanol improving yield by 25% .
Q. How should researchers address contradictory data in biological activity studies of oxadiazole derivatives?
- Methodological Answer :
- Source Identification : Compare assay protocols (e.g., broth microdilution vs. disc diffusion). Variations in inoculum size (e.g., 1×10⁵ vs. 5×10⁵ CFU/mL) may alter MIC values .
- Structural Verification : Re-characterize disputed compounds via to confirm substituent positions.
- Meta-Analysis : Pool data from ≥5 studies to calculate weighted activity trends using software like RevMan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
